molecular formula C16H23NO2 B5459332 1-(3-isopropoxybenzoyl)azepane

1-(3-isopropoxybenzoyl)azepane

Cat. No.: B5459332
M. Wt: 261.36 g/mol
InChI Key: YPJPDQAFZIYHMU-UHFFFAOYSA-N
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Description

1-(3-Isopropoxybenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring substituted with a benzoyl group at the 1-position and an isopropoxy group at the 3-position of the aromatic ring. The azepane scaffold is notable for its conformational flexibility, which influences its interactions with biological targets. This compound has drawn attention in medicinal chemistry due to structural similarities with psychoactive substances and pharmaceuticals containing azepane or benzazepine moieties .

Analytical techniques such as LC-MS, GC/IR, and NMR spectroscopy are critical for characterizing its structure and differentiating it from isomers .

Properties

IUPAC Name

azepan-1-yl-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(2)19-15-9-7-8-14(12-15)16(18)17-10-5-3-4-6-11-17/h7-9,12-13H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJPDQAFZIYHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Key Applications/Analytical Data Reference
1-(3-Isopropoxybenzoyl)azepane Azepane 3-isopropoxybenzoyl at C1 Hypothesized receptor modulation N/A
AM-2233 (Azepane isomer) Azepane-indole 2-iodophenyl, methylazepane Psychoactive; identified via GC/IR, NMR
Benazepril Hydrochloride Benzazepine Carboxyethyl, phenylpropyl ACE inhibitor; pharmaceutical use
1-(Oxiran-2-ylmethyl)azepane Azepane-epoxide Oxiran-2-ylmethyl Synthetic intermediate; NMR confirmed

Key Observations :

  • Substituent Position : The 3-isopropoxy group in the target compound contrasts with the 2-iodophenyl group in AM-2233 isomers, which affects receptor binding and solubility .
  • Ring Systems : Benazepril’s benzazepine core (six-membered ring fused to benzene) differs from the seven-membered azepane, altering pharmacokinetic properties .
  • Functional Groups : The epoxide in 1-(oxiran-2-ylmethyl)azepane introduces reactivity distinct from the stable isopropoxybenzoyl group .

Analytical Differentiation

Mass Spectrometry :

  • AM-2233 isomers exhibit distinct fragmentation patterns due to iodine substitution (e.g., m/z 127 for iodide ions), whereas this compound would show fragments indicative of isopropoxy loss (e.g., m/z 43) .
  • Benazepril derivatives display peaks corresponding to carboxylic acid groups (e.g., m/z 174 for decarboxylation) absent in the target compound .

NMR Spectroscopy :

  • The 3-isopropoxybenzoyl group would produce a triplet for the isopropyl methyl groups (~1.2 ppm) and aromatic protons split by substitution patterns (~6.8–7.5 ppm). This contrasts with AM-2233’s indole protons (~7.0–8.5 ppm) .

Chromatographic Behavior :

  • GC/IR can differentiate isomers via carbonyl stretching frequencies: this compound’s benzoyl carbonyl (~1680 cm⁻¹) vs. AM-2233’s indole carbonyl (~1650 cm⁻¹) .

Pharmacological and Regulatory Considerations

  • Psychoactive Potential: AM-2233 analogs act on cannabinoid receptors, while the target compound’s isopropoxy group may reduce lipid solubility and CNS penetration compared to halogenated analogs .

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